Methyl cis-1-azaspiro[4.5]decane-7-carboxylate
Description
Methyl cis-1-azaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a nitrogen atom (aza) in a bicyclic framework. The spiro[4.5]decane core consists of a six-membered ring fused to a five-membered ring via a single atom. The cis-configuration of the substituents at the spirojunction and the methyl ester group at position 7 contribute to its stereochemical and physicochemical properties.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl (5S,7S)-1-azaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-10(13)9-4-2-5-11(8-9)6-3-7-12-11/h9,12H,2-8H2,1H3/t9-,11-/m0/s1 |
InChI Key |
LKUGHHDULAFSRF-ONGXEEELSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@]2(C1)CCCN2 |
Canonical SMILES |
COC(=O)C1CCCC2(C1)CCCN2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A representative synthetic route to this compound involves the following key steps:
Formation of δ-Aminoketone Intermediate: Starting from suitable linear precursors, δ-aminoketones are synthesized, which serve as precursors for cyclization.
Reduction of Nitro or N-Oxide Groups: Functional groups such as tert-nitro or N-oxide moieties are reduced using nickel boride-hydrazine or sodium borohydride, respectively, to yield amine intermediates necessary for ring closure.
Intramolecular Cyclization via Michael Addition: Removal of protecting groups (e.g., Boc group with trifluoroacetic acid) triggers intramolecular Michael addition, forming the 1-azaspiro[4.5]decane core with cis stereochemistry at the spiro center.
Functional Group Manipulations: Subsequent steps include esterification, saponification, and amide formation to install the methyl carboxylate moiety at position 7.
Side Chain Extension via Suzuki Coupling: Hydroboration of alkenes followed by Suzuki coupling with appropriate halides extends or modifies the side chain to achieve the desired substitution pattern.
Final Purification and Stereochemical Confirmation: The final compound is purified, and stereochemistry is verified by spectroscopic methods and specific rotation measurements.
Reaction Conditions and Reagents
Mechanistic Insights and Stereochemical Considerations
The intramolecular Michael addition step is stereoselective, favoring the formation of the cis isomer due to the preferred pseudoequatorial conformation of the larger substituent during cyclization.
The stereochemistry at the spiro center is crucial for biological activity and is controlled by the choice of protecting groups, reaction conditions, and the sequence of functional group transformations.
Coupling reactions such as Suzuki coupling proceed with retention of stereochemistry, allowing for precise modification of the azaspiro scaffold without racemization.
Comparative Analysis of Preparation Methods
Spectroscopic and Analytical Characterization
Although detailed spectroscopic data are beyond the scope of this article, the following techniques are standard for confirming structure and purity:
Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the spirocyclic framework and substitution pattern, with characteristic signals for the methyl ester and azaspiro ring protons.
Mass Spectrometry (MS): Confirms molecular weight and fragmentation consistent with the azaspirocarboxylate structure.
Optical Rotation: Measurement of specific rotation validates stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-1-azaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
Methyl cis-1-azaspiro[4.5]decane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl cis-1-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound can interact with various pathways, including those involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Spirocyclic Frameworks
Ring Size and Heteroatom Variations
- The 1-oxa-7-aza framework increases polarity compared to the purely nitrogenous system in the target compound .
- Fluorine substituents (e.g., in ) introduce electronegativity, affecting metabolic stability .
Spiro Ring Size Variations
Substituent and Functional Group Comparisons
Ester Groups
- Methyl ester (target compound):
- Hydrolyzes faster under basic conditions than tert-butyl esters, influencing prodrug strategies.
- tert-Butyl esters (e.g., ):
- Benzyl esters (e.g., N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate, ):
Nitrogen Substituents
- Unsubstituted vs. Benzyl/tert-Butyl groups (e.g., vs. tert-Butyl carbamates () act as protecting groups, modulating reactivity during synthesis .
Stereochemical and Physicochemical Properties
- Cis vs. Trans Configurations :
- Hydroxy and Oxo Substituents (e.g., ):
- Hydroxyl groups (e.g., tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate, ) enhance water solubility but may reduce metabolic stability due to phase II conjugation .
- Oxo groups (e.g., Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, ) increase electrophilicity, influencing reactivity in nucleophilic environments .
Data Tables: Key Comparative Properties
Table 1. Structural and Functional Comparisons
Biological Activity
Methyl cis-1-azaspiro[4.5]decane-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that contributes to its biological properties. The spirocyclic framework is known for enhancing the pharmacological profile of compounds, often leading to improved binding affinity and selectivity towards biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various derivatives of spirocyclic compounds, including this compound. A notable study evaluated the anticancer activity of several related compounds against human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 | 0.18 |
| 11h | A549 | 0.19 |
| 11d | MDA-MB-231 | 0.08 |
| 11k | MDA-MB-231 | 0.09 |
| 12c | HeLa | 0.14 |
These findings indicate that certain derivatives exhibit potent cytotoxicity, suggesting that modifications to the core structure can enhance biological activity against specific cancer types .
The biological activity of this compound and its derivatives is believed to involve multiple mechanisms:
- Inhibition of Key Signaling Pathways : Compounds in this class have been shown to inhibit critical pathways such as the AP-1 signaling pathway, which is involved in cell proliferation and survival.
- Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells, characterized by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Cell Cycle Arrest : Some studies report that these compounds can cause G2/M phase arrest in cancer cells, preventing further cell division and proliferation .
Case Studies
A recent case study examined the effects of this compound on a specific cancer model:
- Model : Human breast cancer MDA-MB-231 cells.
- Findings : Treatment with the compound resulted in significant reduction in cell viability, with an IC50 value indicating potent activity. The study also noted morphological changes consistent with apoptosis.
Pharmacokinetics and Bioavailability
Despite promising biological activities, challenges remain regarding the pharmacokinetics of this compound:
Q & A
Q. How can researchers assess the environmental impact or toxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
